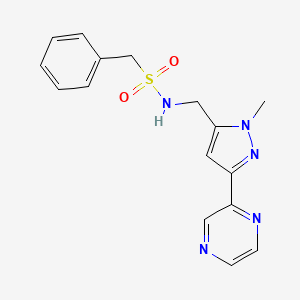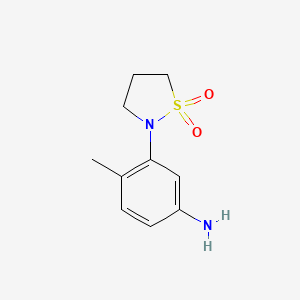
N-((1-Methyl-3-(Pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-1-phenylmethansulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-1-phenylmethanesulfonamide is a complex organic compound that features a pyrazole ring substituted with a pyrazine moiety and a phenylmethanesulfonamide group
Wissenschaftliche Forschungsanwendungen
N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-1-phenylmethanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
Target of Action
For instance, some pyrrolopyrazine derivatives have shown activity on kinase inhibition .
Mode of Action
The exact mode of action of this compound is not fully understood. It is likely that it interacts with its targets, possibly kinases, leading to changes in the function of these proteins. This could result in alterations in cellular signaling pathways, impacting various biological processes .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. If it acts as a kinase inhibitor, it could potentially inhibit cell growth and proliferation, among other effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-1-phenylmethanesulfonamide typically involves multi-step organic reactions. One common approach is the condensation of 1-methyl-3-(pyrazin-2-yl)-1H-pyrazole with phenylmethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-1-phenylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols can replace the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-1-phenylmethanesulfonamide
- N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-1-phenylmethanesulfonamide
- N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-1-phenylmethanesulfonamide
Uniqueness
N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-1-phenylmethanesulfonamide stands out due to its unique combination of a pyrazole ring with a pyrazine moiety and a phenylmethanesulfonamide group. This structure imparts specific chemical and biological properties that make it valuable for various applications.
Eigenschaften
IUPAC Name |
N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c1-21-14(9-15(20-21)16-11-17-7-8-18-16)10-19-24(22,23)12-13-5-3-2-4-6-13/h2-9,11,19H,10,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWAMTTQRGNNAKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=NC=CN=C2)CNS(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chloro-4-fluorophenyl)acetamide](/img/new.no-structure.jpg)
![N-(4-(2-oxo-2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)ethyl)thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2394824.png)

![6-Chloro-2-[(3-chlorophenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one](/img/structure/B2394826.png)
![1-(4-chlorobenzyl)-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2394828.png)

![N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2394831.png)
![6-ethyl-1,3-dimethyl-5-((3-nitrobenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2394832.png)


![tert-butyl N-({6-azabicyclo[3.2.1]octan-5-yl}methyl)carbamate](/img/structure/B2394838.png)
